1-[(Trifluoromethyl)sulfanyl]butan-2-ol
Description
1-[(Trifluoromethyl)sulfanyl]butan-2-ol is a fluorinated secondary alcohol with the molecular formula C₅H₉F₃OS (approximate molecular weight: 174 g/mol). Its structure features a hydroxyl group (-OH) at the C2 position and a trifluoromethylsulfanyl (-SCF₃) group at the C1 position of a butanol backbone. The -SCF₃ group is electron-withdrawing, which may influence the compound’s acidity, solubility, and reactivity.
Properties
CAS No. |
825628-49-7 |
|---|---|
Molecular Formula |
C5H9F3OS |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1-(trifluoromethylsulfanyl)butan-2-ol |
InChI |
InChI=1S/C5H9F3OS/c1-2-4(9)3-10-5(6,7)8/h4,9H,2-3H2,1H3 |
InChI Key |
UGRQLUKMYPICOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts to facilitate the formation of the desired product . One common method involves the reaction of butan-2-ol with trifluoromethyl sulfide under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of 1-[(Trifluoromethyl)sulfanyl]butan-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and techniques to handle the reactive intermediates and maintain the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(Trifluoromethyl)sulfanyl]butan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[(Trifluoromethyl)sulfanyl]butan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form stable interactions with these targets, often leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Non-Fluorinated Alcohols
Compounds like 2-Methyl-3-buten-2-ol (C₅H₁₀O, MW 86.13) and 3-Methyl-2-buten-1-ol (C₅H₁₀O, MW 86.13) share a butanol skeleton but lack fluorine or sulfur substituents . Key differences include:
- Boiling Points: The non-fluorinated analogs have lower boiling points (98–140°C) compared to fluorinated alcohols due to reduced polarity.
- Density : Their densities (~0.82–0.84 g/cm³) are lower than fluorinated analogs, which typically exhibit higher densities.
- Reactivity : The absence of electron-withdrawing groups like -SCF₃ limits their utility in reactions requiring activated hydroxyl groups.
Fluorinated Alcohols
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol (C₅H₇F₆NO, MW 211.11) is a highly fluorinated alcohol with two -CF₃ groups and an amino (-NH₂) substituent . Key contrasts with the target compound include:
- Molecular Weight: The amino-fluorinated compound has a higher molecular weight (211.11 vs. ~174 g/mol) due to additional fluorine atoms.
- Functionality: The amino group enables participation in hydrogen bonding and acid-base reactions, whereas the -SCF₃ group in the target compound may enhance lipophilicity and metabolic stability.
- Applications: Fluorinated alcohols are often used in pharmaceuticals as bioisosteres, but the amino group in this analog may suit catalytic or coordination chemistry.
Sulfur-Containing Compounds
The thiourea derivative (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-hydroxy-3-methylbutan-2-yl)thiourea (C₁₅H₁₅F₆N₂OS, MW 378.35) shares sulfur and trifluoromethyl groups but differs in backbone structure and functional groups :
- Synthesis: Prepared via reaction of isothiocyanate with an amino alcohol (66% yield), this suggests that introducing sulfur groups (e.g., -SCF₃) in the target compound may require similar nucleophilic substitution strategies.
- Physical State : The thiourea derivative is a white powder, indicating that sulfur-containing fluorinated compounds may exhibit solid-state stability.
Highly Fluorinated Compounds
The perfluorinated compound [3,4,4,4-tetrafluoro-2-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3-bis(trifluoromethyl)-1-butenyl]- (CAS 83731-88-8) highlights extreme fluorination, which confers exceptional chemical inertness and thermal stability . In contrast, the target compound’s single -SCF₃ group balances reactivity and stability, making it more versatile for synthetic applications.
Tabular Comparison of Key Properties
Research Findings and Implications
- Synthetic Methods : The thiourea derivative’s synthesis (66% yield) suggests that introducing -SCF₃ groups may require careful optimization of reaction conditions (e.g., dry THF, stoichiometric control) .
- Fluorine Effects: Fluorinated alcohols generally exhibit enhanced thermal stability and acidity compared to non-fluorinated analogs. The -SCF₃ group in the target compound may further lower the pKa of the hydroxyl group, facilitating deprotonation in catalytic reactions .
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